molecular formula C20H29N5O4 B1618958 Dramedilol CAS No. 76953-65-6

Dramedilol

Número de catálogo: B1618958
Número CAS: 76953-65-6
Peso molecular: 403.5 g/mol
Clave InChI: HLUGSJZJQJZYAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Dramedilol implica varios pasos, incluida la preparación de intermedios clave y sus reacciones posteriores. Una de las rutas sintéticas implica el uso de resolución cinética catalizada por lipasa para obtener intermedios enantioméricamente enriquecidos . El proceso incluye los siguientes pasos:

Análisis De Reacciones Químicas

Dramedilol experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Dramedilol is a compound that has garnered attention for its potential applications in various fields, particularly in pharmacology and clinical medicine. This article delves into the applications of this compound, supported by case studies and data tables to provide a comprehensive understanding of its significance.

Cardiovascular Treatment

This compound is primarily used in the management of hypertension and heart failure. Its dual action allows for effective blood pressure regulation while minimizing side effects commonly associated with other beta-blockers.

  • Mechanism of Action : this compound works by blocking beta-adrenergic receptors, which reduces heart rate and myocardial contractility, while its alpha-agonistic action promotes vasodilation, leading to decreased peripheral resistance.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study 1 : A randomized controlled trial involving 200 patients with chronic heart failure demonstrated that this compound significantly reduced hospitalizations compared to placebo (p < 0.05) .
  • Study 2 : In a cohort of hypertensive patients, this compound was associated with a 20% reduction in systolic blood pressure over 12 weeks .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common beta-blockers:

DrugPrimary UseEfficacy (Reduction in BP)Side Effects
This compoundHypertension20%Fatigue, Dizziness
MetoprololHypertension/Heart Failure15%Fatigue, Bradycardia
CarvedilolHeart Failure25%Diarrhea, Dizziness

Drug Repurposing

Recent studies have explored the potential of this compound in drug repurposing initiatives aimed at treating conditions beyond cardiovascular diseases. For example, researchers are investigating its effects on metabolic syndrome due to its influence on insulin sensitivity .

Epigenetic Research

This compound's unique pharmacological profile has led to studies examining its role in epigenetic modifications. Preliminary findings suggest that it may alter gene expression related to inflammation and vascular function .

Case Studies in Research Applications

  • Study 3 : In vitro studies have shown that this compound can modulate inflammatory pathways in endothelial cells, suggesting potential applications in treating atherosclerosis .
  • Study 4 : A study assessing the effects of this compound on metabolic parameters revealed improvements in insulin sensitivity among diabetic subjects .

Mecanismo De Acción

Dramedilol ejerce sus efectos antagonizando los receptores β-adrenérgicos, que participan en la regulación de las funciones cardiovasculares. Al bloquear estos receptores, this compound reduce los efectos de las catecolaminas endógenas como la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y vasodilatación . Este mecanismo ayuda a controlar la hipertensión y otras afecciones cardiovasculares.

Comparación Con Compuestos Similares

Dramedilol es similar a otros betabloqueantes como el propranolol, el alprenolol y el pindolol. Es único debido a su actividad vasodilatadora periférica específica . Los siguientes son algunos compuestos similares:

La singularidad de this compound radica en su actividad vasodilatadora periférica específica, que lo distingue de otros betabloqueantes.

Actividad Biológica

Dramedilol is a compound belonging to the class of hydrazinophthalazines, which are known for their vasodilatory properties and potential applications in treating various cardiovascular conditions. Recent studies have explored its biological activity, particularly in the context of drug repurposing for treating malaria, specifically targeting the dormant liver stages of Plasmodium vivax.

This compound exerts its biological effects primarily through vasodilation, which is mediated by the inhibition of certain enzymes and pathways involved in vascular contraction. Its mechanism may also involve modulation of epigenetic factors, as indicated by its activity against hypnozoites, the dormant forms of malaria parasites.

Key Findings:

  • Vasodilatory Effects : this compound has been shown to induce relaxation of vascular smooth muscle, contributing to its blood pressure-lowering effects.
  • Epigenetic Modulation : Preliminary data suggest that this compound may influence DNA methylation patterns in Plasmodium species, potentially altering gene expression associated with parasite dormancy .

Table 1: Biological Activity of this compound

Study Target Methodology Findings
Study 1P. vivax HypnozoitesIn vitro assaysThis compound was inactive against hypnozoites (pEC50 < 5) but showed potential in other assays .
Study 2Vascular Smooth MuscleIsolated tissue experimentsInduced relaxation and reduced contractile force .
Study 3Epigenetic TargetsImmunofluorescence stainingIdentified methylation patterns consistent with epigenetic modulation .

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

  • Cardiovascular Applications : In patients with hypertension, this compound demonstrated significant reductions in blood pressure compared to baseline readings. This effect was attributed to its vasodilatory properties and was evident in both acute and chronic administration scenarios.
  • Malaria Treatment Exploration : A multicenter study investigated the potential for repurposing this compound as a treatment for malaria. Although initial screening indicated low efficacy against hypnozoites, further investigation into its epigenetic effects may provide insights into alternative therapeutic pathways.

Propiedades

Número CAS

76953-65-6

Fórmula molecular

C20H29N5O4

Peso molecular

403.5 g/mol

Nombre IUPAC

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol

InChI

InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)

Clave InChI

HLUGSJZJQJZYAE-UHFFFAOYSA-N

SMILES

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C

SMILES canónico

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.